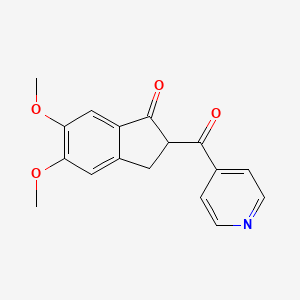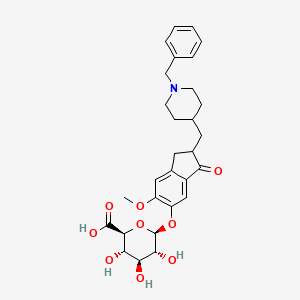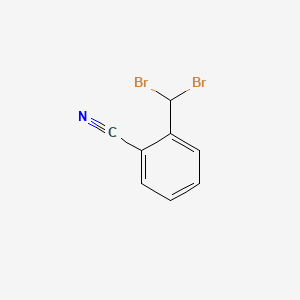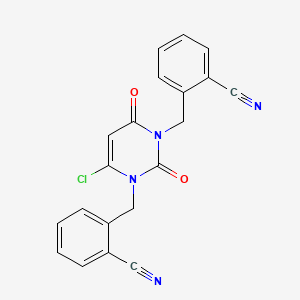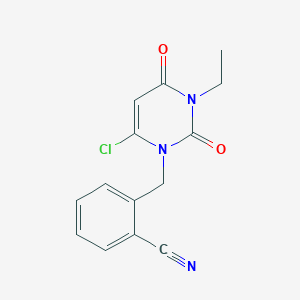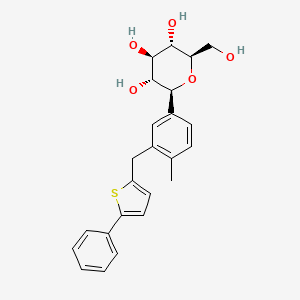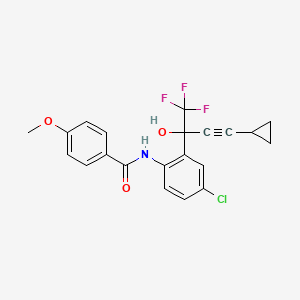
Efavirenz Benzoylaminoalcool Impureté
Vue d'ensemble
Description
Efavirenz Benzoylaminoalcohol Impurity is a compound with the molecular formula C21H17ClF3NO3 . It is an impurity arising in the synthesis of Efavirenz . Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .
Synthesis Analysis
The benzoylaminoalcohol impurity is a byproduct formed during Efavirenz synthesis as a result of the Friedel–Crafts acylation of a benzene ring with acetic anhydride. More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The IUPAC name of Efavirenz Benzoylaminoalcohol Impurity is N - [4-chloro-2- (4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide . Its molecular weight is 423.8 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of Efavirenz Benzoylaminoalcohol Impurity include a molecular weight of 423.8 g/mol, XLogP3-AA of 5.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, rotatable bond count of 5, exact mass of 423.0849056 g/mol, monoisotopic mass of 423.0849056 g/mol, topological polar surface area of 58.6 Ų, heavy atom count of 29, and a formal charge of 0 .Applications De Recherche Scientifique
Optimisation du traitement du VIH
L’éfavirenz est un inhibiteur non nucléosidique de la transcriptase inverse (INNTI) de première génération principalement utilisé pour traiter l’infection à VIH-1. Le profil d’impuretés du composé est crucial pour optimiser l’efficacité du traitement et minimiser la toxicité. La recherche sur les impuretés de l’éfavirenz, telles que le benzoylaminoalcool, peut conduire à des formulations améliorées qui offrent de meilleurs résultats pour les patients avec moins d’effets secondaires {svg_1}.
Repositionnement des médicaments en oncologie
Les impuretés de l’éfavirenz ont des applications potentielles dans le repositionnement des médicaments, en particulier en oncologie. En comprenant les effets pharmacologiques de ces impuretés, les scientifiques peuvent explorer leur utilisation dans le traitement de divers cancers, en tirant parti de leur capacité à interférer avec les mécanismes de réplication cellulaire similaires à ceux des infections virales {svg_2}.
Amélioration de la solubilité
La solubilité de l’éfavirenz est un défi majeur dans sa formulation. La recherche sur ses impuretés, comme le benzoylaminoalcool, peut conduire à la découverte d’exhausteurs de solubilité, améliorant la biodisponibilité et l’efficacité du médicament. Ceci est particulièrement important pour les formulations pédiatriques, où des formulations liquides sont nécessaires {svg_3}.
Études de pharmacocinétique et de métabolisme
L’étude des impuretés de l’éfavirenz peut fournir des informations sur sa pharmacocinétique et son métabolisme. Cette recherche peut aider à identifier comment ces impuretés affectent l’absorption, la distribution, le métabolisme et l’excrétion (ADME) du médicament, conduisant à des schémas posologiques plus efficaces et à des interactions médicamenteuses réduites {svg_4}.
Développement de méthodes analytiques
La quantification des impuretés de l’éfavirenz, telles que le benzoylaminoalcool, est essentielle pour le contrôle de la qualité et la conformité réglementaire. Le développement de méthodes analytiques sensibles et sélectives pour ces impuretés est un domaine de recherche essentiel, garantissant la sécurité et l’efficacité du médicament {svg_5}.
Évaluation des risques et profilage de la sécurité
Comprendre les impuretés de l’éfavirenz est essentiel pour l’évaluation des risques et le profilage de la sécurité. La recherche dans ce domaine se concentre sur la détermination de la signification toxicologique de ces impuretés, l’établissement de limites acceptables et la garantie de la sécurité des patients pendant le traitement {svg_6}.
Études de formulation et de stabilité des médicaments
La présence d’impuretés telles que le benzoylaminoalcool peut affecter la stabilité et la durée de conservation de l’éfavirenz. La recherche sur l’interaction de ces impuretés avec d’autres composants de la formulation peut conduire à des produits pharmaceutiques plus stables et plus efficaces {svg_7}.
Nouvelles applications thérapeutiques
Enfin, les impuretés de l’éfavirenz peuvent avoir de nouvelles applications thérapeutiques au-delà de leurs propriétés antivirales connues. L’investigation de ces composés peut révéler de nouvelles utilisations dans le traitement d’autres maladies, conduisant potentiellement au développement de nouveaux agents thérapeutiques {svg_8}.
Mécanisme D'action
Target of Action
Efavirenz Benzoylaminoalcohol Impurity, also known as rac N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)], primarily targets the viral RNA-directed DNA polymerase, also known as reverse transcriptase . This enzyme plays a crucial role in the replication of the human immunodeficiency virus (HIV) type 1 . In addition, it has been found to target abnormally overexpressed long interspersed nuclear element 1 (LINE-1) reverse transcriptase, which has implications in treating certain types of cancers .
Mode of Action
The compound inhibits the activity of reverse transcriptase . The antiviral activity of Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . This interaction with its targets results in the alteration of the enzyme conformation and prevents access to the substrates , thereby restricting viral replication .
Biochemical Pathways
Evidence points to disturbances in brain mitochondrial function and bioenergetics as a result of its action . This suggests that the compound may interact with cellular energy production and utilization pathways.
Pharmacokinetics
It is metabolized in the liver via CYP2A6 and CYP2B6-mediated pathways . The onset of action is within 3–5 hours, and it has an elimination half-life of 40–55 hours . These properties impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The primary result of Efavirenz Benzoylaminoalcohol Impurity’s action is the inhibition of HIV replication, leading to a decrease in viral load . It has also been associated with various side effects, including neurological and neuropsychiatric reactions . In a range of triple-negative breast cancer (TNBC) cell lines, Efavirenz causes cell death, retards cell proliferation, and changes cell morphology to an epithelial-like phenotype .
Action Environment
The action, efficacy, and stability of Efavirenz Benzoylaminoalcohol Impurity can be influenced by various environmental factors. For instance, the presence of certain solvents can lead to the formation of different polymorphic forms of the compound, which can have significant differences in solubility and dissolution behaviors . These factors can impact the compound’s bioavailability and therapeutic efficacy.
Analyse Biochimique
Cellular Effects
Efavirenz has been shown to cause cell death and retard cell proliferation in a range of triple-negative breast cancer (TNBC) cell lines . Given the structural similarity, Efavirenz Benzoylaminoalcohol Impurity might exert similar effects on cellular processes. Specific studies on the cellular effects of Efavirenz Benzoylaminoalcohol Impurity are currently lacking.
Molecular Mechanism
The molecular mechanism of action of Efavirenz involves the inhibition of the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA . Given the structural similarity, it is plausible that Efavirenz Benzoylaminoalcohol Impurity might share a similar mechanism of action.
Temporal Effects in Laboratory Settings
In a substantial number of cases, effects such as abnormal dreams, anxiety, or depression persist for much longer periods and require a change of treatment .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Efavirenz Benzoylaminoalcohol Impurity in animal models are currently lacking. Studies on Efavirenz have shown that when given 600 mg once daily, plasma efavirenz concentrations were linked not only to poor HIV suppression but also to toxicity .
Metabolic Pathways
Efavirenz is known to undergo primary and secondary metabolism involving various enzymes . Given the structural similarity, Efavirenz Benzoylaminoalcohol Impurity might be involved in similar metabolic pathways.
Transport and Distribution
Efavirenz has been shown to disrupt the blood-brain barrier integrity, which might influence its distribution within the body .
Subcellular Localization
Efavirenz has been shown to cause disturbances in brain mitochondrial function and bioenergetics , suggesting that it might localize to the mitochondria within cells.
Propriétés
IUPAC Name |
N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQIJMIAFKHTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


